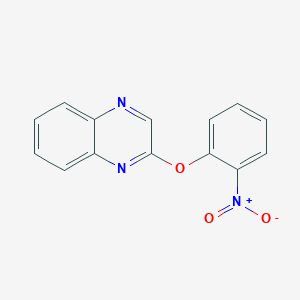

2-(2-Nitrophenoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Nitrophenoxy)quinoxaline is a novel chemical entity that has been synthesized and studied for its reactivity and potential applications. The basic structure of this compound consists of a quinoxaline moiety linked to a nitrophenyl group through an ether linkage .

Synthesis Analysis

The synthesis of this compound has been described using a method that involves the reaction of quinoxaline with a nitrophenyl precursor in the presence of non-reactive counter-ion surfactants with different head group sizes. This method allows for the control of the reaction environment, which can influence the yield and purity of the product . Additionally, solid-phase synthesis methods have been developed for quinoxalines, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of quinoxaline derivatives has been studied. These studies include the examination of their DNA interactions and the impact of functional group modifications on their biological activity . The presence of the nitro group in the compound could affect its electronic properties and reactivity.

Chemical Reactions Analysis

The reactivity of this compound has been studied in the context of its basic hydrolysis in aqueous solutions. The presence of micellar systems, particularly those with non-reactive counter-ion surfactants, can influence the rate of hydrolysis of the compound . Similar studies on related compounds, such as 2-(3-nitrophenoxy)quinoxaline and 2-(4-nitrophenoxy)quinoxaline, have shown that the size of the surfactant head group and the type of micellar system can affect the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of quinoxaline derivatives, in general, have been explored, including their potential as neuroprotectants in cerebral ischemia due to their interaction with glutamate receptors . The introduction of nitro groups into quinoxaline derivatives has been shown to alter their biological activity and DNA binding affinity, which suggests that the nitro group in this compound could confer unique properties to the compound .

Applications De Recherche Scientifique

Synthesis and Chemical Behavior

- Synthesis and Hydrolysis Studies : The novel compound 2-(2-nitrophenoxy)quinoxaline has been synthesized, and its basic hydrolysis was studied in the presence of non-reactive counter-ion surfactants with different head group sizes. This research provides insight into the micellar effects upon the reaction of hydroxide ion with this compound (Cuenca & Strubinger, 1996).

Applications in Materials Science

- Use in Polyester Fibres : 6-Nitro-2-substituted quinoxalines, related to this compound, have been evaluated as disperse dyes and fluorescent whiteners on polyester fibers. This suggests potential applications in textile and materials science (Rangnekar & Tagdiwala, 1986).

Biological and Medical Research

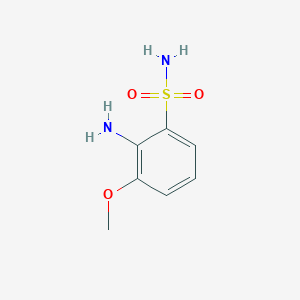

Neuroprotective Properties : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, demonstrates neuroprotective properties against cerebral ischemia. This implies that derivatives of this compound might hold potential in neurological research and treatment (Sheardown et al., 1990).

Anticancer, Anti-tuberculosis, and Antifungal Activity : Research on 2,3-bifunctionalized quinoxalines, structurally related to this compound, reveals their interaction with DNA and evaluation of their anticancer, anti-tuberculosis, and antifungal activity. This highlights the potential of such compounds in therapeutic applications (Waring et al., 2002).

Chemical Synthesis and Drug Development

- Quinoxaline Derivatives as Antitumor Agents : The design and synthesis of novel quinoxaline derivatives as antitumor agents have been explored, using this compound as a reference. This suggests its potential role in the development of new antitumor medications (Zhao et al., 2005).

Fluorescence and Imaging

- Fluorescent Properties : The synthesis of new quinoxalinylium derivatives, including compounds structurally related to this compound, has been reported for potential application as drugs or fluorophores, highlighting its use in imaging and diagnostic technologies (Koner & Ray, 2008).

Mécanisme D'action

Target of Action

Quinoxaline derivatives, such as echinomycin, are known to interact with kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

For instance, echinomycin, a quinoxaline derivative, is known to inhibit kinases . This inhibition can lead to changes in cellular processes, potentially affecting cell growth and survival.

Biochemical Pathways

For instance, echinomycin and its derivatives have been studied in the context of angiogenesis and in vivo in a relevant lymphoma model .

Result of Action

Quinoxaline compounds, such as echinomycin, have been shown to control anomalous cellular proliferation in eukaryotes via specifically triggering cellular signaling pathways in mitochondria, as well as under hypoxia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of quinoxalines has been extensively studied, with a focus on green chemistry and cost-effective methods . .

Safety and Hazards

While specific safety data for “2-(2-Nitrophenoxy)quinoxaline” was not found, quinoxaline, its core structure, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

Quinoxaline and its derivatives, including “2-(2-Nitrophenoxy)quinoxaline”, have attracted considerable attention due to their potential biological and pharmaceutical properties . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This could lead to the development of advanced therapeutic agents against a wide variety of diseases .

Propriétés

IUPAC Name |

2-(2-nitrophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-7-3-4-8-13(12)20-14-9-15-10-5-1-2-6-11(10)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHAJNBGSXMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)